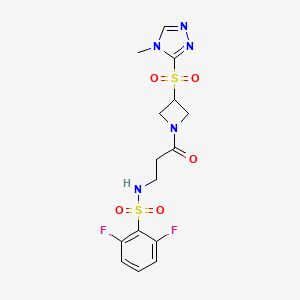

2,6-difluoro-N-(3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-3-oxopropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N5O5S2/c1-21-9-18-20-15(21)28(24,25)10-7-22(8-10)13(23)5-6-19-29(26,27)14-11(16)3-2-4-12(14)17/h2-4,9-10,19H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTXMYIRUBEVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CCNS(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Difluoro-N-(3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole moiety, which is known for its biological activity, particularly in anti-fungal and anti-cancer applications. The presence of a sulfonamide group enhances its pharmacological properties by improving solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. Research indicates that the triazole ring plays a crucial role in binding to target proteins, which may include enzymes involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Studies have shown that modifications to the triazole or azetidine components can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on Triazole | Enhanced binding affinity to target enzymes |

| Variation in Sulfonamide | Improved solubility and bioavailability |

| Alteration of Azetidine | Changes in pharmacokinetics |

Biological Activity Data

Recent studies have evaluated the compound's activity against various cell lines and pathogens. For instance, it has shown promising results in inhibiting tumor growth in preclinical models:

- Anti-Cancer Activity : In vitro tests demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values in the low micromolar range.

- Antifungal Properties : The compound exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study 1 : A preclinical trial investigated the effect of the compound on tumor-bearing mice. Results indicated a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment.

- Study 2 : Research on antifungal efficacy showed that the compound could effectively reduce fungal load in infected animal models, suggesting its potential use as an antifungal therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.